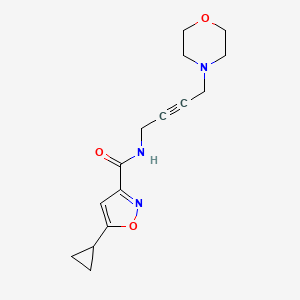

5-cyclopropyl-N-(4-morpholinobut-2-yn-1-yl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-cyclopropyl-N-(4-morpholin-4-ylbut-2-ynyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c19-15(13-11-14(21-17-13)12-3-4-12)16-5-1-2-6-18-7-9-20-10-8-18/h11-12H,3-10H2,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAUUIWNKLYJIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NCC#CCN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Disconnection Strategies

The most efficient disconnection pathways involve:

- Formation of the isoxazole core with appropriate functional groups at C3 and C5 positions

- Introduction of the cyclopropyl group at the C5 position

- Incorporation of the carboxamide functionality at C3

- Attachment of the morpholinobut-2-yn-1-yl moiety to the carboxamide nitrogen

Synthesis of the Isoxazole Core

The isoxazole heterocycle represents the fundamental scaffold for our target molecule. Several well-established methods exist for constructing 3,5-disubstituted isoxazoles.

Cycloaddition Approach

One of the most versatile approaches involves the-dipolar cycloaddition of nitrile oxides with alkynes. Hansen et al. developed a regioselective, experimentally convenient one-pot copper(I)-catalyzed procedure for the rapid synthesis of 3,5-disubstituted isoxazoles by reacting in situ generated nitrile oxides with terminal acetylenes. This method can be adapted for our target compound as follows:

- Generation of an appropriate nitrile oxide precursor containing or allowing for subsequent introduction of the cyclopropyl group

- Copper(I)-catalyzed cycloaddition with a functionalized alkyne

- Subsequent modifications to introduce the carboxamide and morpholinobut-2-yn-1-yl moieties

This approach offers excellent regioselectivity and moderate to high yields.

Hydroxylamine-Based Condensation Approaches

Alternative methods involve the reaction of β-dicarbonyl compounds or enaminones with hydroxylamine hydrochloride. As demonstrated in the literature, a process for synthesizing 5-methyl-isoxazole-3-formamide includes such steps as the condensation reaction of dimethyl oxalate as raw material on acetone to obtain methyl acetylacetonate under the action of sodium methoxide, followed by condensation-cyclization with hydroxylamine salt.

For our target molecule, a modified approach could involve:

- Preparation of a suitable β-dicarbonyl precursor with a cyclopropyl group

- Reaction with hydroxylamine hydrochloride to form the isoxazole ring

- Functional group transformations to introduce the carboxamide and morpholinobut-2-yn-1-yl moieties

Ultrasound-Assisted Synthesis

Environmentally benign procedures for isoxazole synthesis have been reported under ultrasound radiation without using any catalyst. Huang et al. reported such a method for the synthesis of 3-alkyl-5-aryl isoxazoles with advantages of easier work-up, mild reaction conditions, high yields, and shorter reaction times. This approach could be adapted for our target compound by selecting appropriate precursors.

Introduction of the Cyclopropyl Group at C5

The cyclopropyl group at the C5 position can be introduced through several strategies.

Direct Synthesis with Cyclopropyl-Containing Precursors

One approach involves using cyclopropyl-containing precursors in the initial isoxazole formation. For instance, if using the-dipolar cycloaddition approach, a nitrile oxide derived from a cyclopropyl-containing aldoxime could be employed.

Post-Functionalization Approaches

Alternatively, the cyclopropyl group could be introduced after the isoxazole core formation through metal-catalyzed cross-coupling reactions. This would require installation of an appropriate leaving group (e.g., halogen) at the C5 position.

Carboxamide Formation at C3

The carboxamide functionality at the C3 position can be introduced through several established methods.

From Carboxylic Acid Precursors

A common approach involves:

- Hydrolysis of an isoxazole-3-carboxylic ester to the corresponding acid

- Activation of the acid using coupling reagents such as HATU, EDC/HOBt, or thionyl chloride

- Reaction with the appropriate amine (4-morpholinobut-2-yn-1-amine)

Direct Amidation of Esters

Another method involves the direct amidation of isoxazole-3-carboxylic esters with the appropriate amine, often requiring elevated temperatures or specialized catalysts.

From Nitriles

Isoxazole-3-carbonitriles can be partially hydrolyzed under mild conditions to form carboxamides:

- Synthesis of 5-cyclopropylisoxazole-3-carbonitrile

- Controlled hydrolysis to the carboxamide

- Subsequent N-functionalization with the morpholinobut-2-yn-1-yl moiety

Incorporation of the Morpholinobut-2-yn-1-yl Moiety

The attachment of the 4-morpholinobut-2-yn-1-yl group represents a significant synthetic challenge due to its complex structure containing both alkyne and morpholine functionalities.

Direct N-Alkylation

A straightforward approach involves the direct N-alkylation of the isoxazole-3-carboxamide with an appropriate 4-morpholinobut-2-yn-1-yl electrophile:

- Deprotonation of the carboxamide N-H using a suitable base (e.g., sodium hydride, potassium carbonate)

- Reaction with 4-morpholinobut-2-yn-1-yl bromide or iodide

- Purification of the final product

Copper-Catalyzed Alkyne Coupling

An alternative approach involves:

- Synthesis of N-(3-bromoprop-2-yn-1-yl)-5-cyclopropylisoxazole-3-carboxamide

- Copper-catalyzed coupling with morpholine to introduce the morpholine moiety at the terminus of the alkyne

Sequential Building of the Side Chain

The 4-morpholinobut-2-yn-1-yl group could also be constructed sequentially:

- N-alkylation of the carboxamide with propargyl bromide

- Elaboration of the terminal alkyne through appropriate transformations to incorporate the morpholine moiety

Optimized Synthetic Routes

Based on the methodologies discussed above, several optimized synthetic routes can be proposed for the preparation of this compound.

Route A:-Dipolar Cycloaddition Approach

| Step | Reaction | Conditions | Expected Yield (%) |

|---|---|---|---|

| 1 | Synthesis of cyclopropylaldehyde oxime | NH₂OH·HCl, NaOAc, EtOH/H₂O, RT | 85-90 |

| 2 | Conversion to nitrile oxide | NCS, pyridine, CHCl₃, 0°C to RT | 75-85 |

| 3 | Cycloaddition with methyl propiolate | CuI (10 mol%), Et₃N, THF, RT | 70-80 |

| 4 | Conversion of ester to primary amide | NH₃ (liq) or NH₄OH, MeOH, 0°C to RT | 75-85 |

| 5 | N-alkylation with 4-morpholinobut-2-yn-1-yl bromide | NaH, DMF, 0°C to RT | 60-70 |

| Overall yield | 21-36 |

Route B: β-Dicarbonyl Condensation Approach

| Step | Reaction | Conditions | Expected Yield (%) |

|---|---|---|---|

| 1 | Synthesis of 3-cyclopropyl-3-oxopropanoate | Cyclopropylacetic acid, Meldrum's acid, EDC, DMAP, CH₂Cl₂, then MeOH, reflux | 75-85 |

| 2 | Reaction with dimethyl oxalate | NaOMe, MeOH, 0°C to RT | 70-80 |

| 3 | Cyclization with hydroxylamine | NH₂OH·HCl, EtOH, reflux | 65-75 |

| 4 | Conversion of ester to amide | NH₃ (liq) or NH₄OH, MeOH, 0°C to RT | 75-85 |

| 5 | N-alkylation with 4-morpholinobut-2-yn-1-yl bromide | K₂CO₃, DMF, 60°C | 60-70 |

| Overall yield | 17-31 |

Synthesis of Key Intermediates

Preparation of 4-Morpholinobut-2-yn-1-yl Bromide

The synthesis of this key alkylating agent is critical for the final step in many of the proposed routes.

- Protection of propargyl alcohol

- Copper-catalyzed coupling with morpholine

- Deprotection and conversion to bromide

Alternative Approach: Direct Amide Coupling

This approach involves:

- Synthesis of 5-cyclopropylisoxazole-3-carboxylic acid

- Synthesis of 4-morpholinobut-2-yn-1-amine

- Direct amide coupling using HATU, EDC/HOBt, or similar coupling agents

Purification and Characterization

Purification Methods

The target compound can be purified using:

- Column chromatography (silica gel, gradient elution with hexane/ethyl acetate or DCM/methanol)

- Recrystallization from appropriate solvents (e.g., ethanol, ethyl acetate/hexane)

- Preparative HPLC for final purification

Characterization Techniques

Complete characterization should include:

- ¹H and ¹³C NMR spectroscopy

- High-resolution mass spectrometry

- Infrared spectroscopy

- Elemental analysis

- X-ray crystallography (if crystalline material is obtained)

Chemical Reactions Analysis

5-cyclopropyl-N-(4-morpholinobut-2-yn-1-yl)isoxazole-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of new drugs due to its ability to bind to various biological targets . In biology, it is studied for its potential as an anticancer agent and its role in modulating biological pathways . In the field of industry, it is used in the synthesis of other complex molecules and as a building block for the development of new materials .

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-(4-morpholinobut-2-yn-1-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Dacarbazine (Triazenoimidazole Carboxamide)

Structural Features :

- A triazenoimidazole carboxamide with a dimethyltriazeno group.

- Empirical formula: C₆H₁₀N₄O₂.

Functional Comparison :

- Dacarbazine is a prodrug that methylates DNA via metabolic activation, functioning as an alkylating agent in chemotherapy .

- Unlike dacarbazine, the target compound lacks alkylating functional groups (e.g., triazeno or methylating agents), suggesting a divergent mechanism (e.g., enzyme inhibition rather than DNA damage).

N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide Derivatives

Structural Features :

- Example compound: 5-Chloro-N-(4-{(S)-5-[(5-chlorothiophene-2-carboxamido)methyl]-2-oxooxazolidin-3-yl} phenyl)-N-(2-{2-oxo-2-[({(S)-2-oxo-3-[4-(3-oxomorpholino)phenyl]oxazolidin-5-yl}methyl) amino]ethoxy}ethyl)thiophene-2-carboxamide (Empirical formula: C₃₈H₃₆Cl₂N₆O₁₀S₂) .

Functional Comparison :

- The thiophene and oxazolidinone substituents in this analog suggest a design for dual-targeting (e.g., bacterial RNA polymerase and eukaryotic kinases).

- The target compound’s simpler structure (cyclopropyl and morpholinobutynyl groups) may prioritize selectivity for a single pathway, whereas the thiophene derivative’s complexity could enhance binding but reduce metabolic stability.

3,3-Dimethyl-1-triazenoimidazole-4-carboxamide

Structural Features :

- Contains a triazenoimidazole core with a carboxamide group.

Functional Comparison :

- Similar to dacarbazine, this compound acts as an alkylating agent. The target compound’s isoxazole and morpholine groups likely redirect its bioactivity toward non-alkylating mechanisms (e.g., kinase inhibition).

- Stability: The alkyne linker in the target compound may confer greater stability than the triazeno group, which is prone to hydrolysis.

Data Table: Comparative Analysis

| Parameter | Target Compound | Dacarbazine | Thiophene-Isoxazole Derivative |

|---|---|---|---|

| Core Structure | Isoxazole | Triazenoimidazole | Isoxazole-thiophene hybrid |

| Key Functional Groups | Cyclopropyl, morpholinobutynyl | Dimethyltriazeno, carboxamide | Chlorothiophene, oxazolidinone, morpholine |

| Molecular Weight | ~350–400 (estimated) | 182.18 | 1066.68 |

| Mechanism | Putative kinase inhibition | DNA alkylation | Multitarget (e.g., antimicrobial) |

| Solubility | High (morpholine-enhanced) | Low | Moderate (oxazolidinone-enhanced) |

| Therapeutic Area | Undefined (research-stage) | Oncology | Research-stage (antibacterial/anticancer) |

| Clinical Status | Preclinical | FDA-approved | Preclinical |

Biological Activity

5-cyclopropyl-N-(4-morpholinobut-2-yn-1-yl)isoxazole-3-carboxamide is a synthetic compound belonging to the class of isoxazole derivatives, which are recognized for their diverse biological activities. This compound has gained attention in medicinal chemistry as a potential scaffold for drug development due to its ability to interact with various biological targets.

The molecular formula of this compound is C15H19N3O3. It features a unique structure that includes a cyclopropyl group and a morpholine moiety, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H19N3O3 |

| IUPAC Name | This compound |

| InChI Key | JQAUUIWNKLYJIW-UHFFFAOYSA-N |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Preliminary studies indicate that it may modulate pathways associated with cell proliferation and apoptosis. The mechanism of action is likely due to the compound's ability to bind to various targets, influencing their activity and leading to significant biological effects.

Biological Activity Studies

Recent research has focused on the cytotoxic effects of isoxazole derivatives, including this compound. A study involving human promyelocytic leukemia cells (HL-60) evaluated the compound's cytotoxicity using the MTT reduction method.

Case Study: Cytotoxicity in HL-60 Cells

In vitro studies reported an IC50 value range for various isoxazole derivatives, including this compound, indicating its potential as an anti-cancer agent. The analysis included:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Induces apoptosis and cell cycle arrest |

| Isoxazole (3) | 86 | Promotes apoptosis |

| Isoxazole (6) | 755 | Primarily affects cell cycle arrest |

The results demonstrated that the compound could induce apoptosis through modulation of Bcl-2 and p21^WAF-1 expression levels, suggesting a dual mechanism involving both pro-apoptotic signals and cell cycle regulation.

Toxicological Profile

In silico studies have also been conducted to assess the toxicological effects of this compound. These investigations utilized various computational tools to predict potential toxic effects based on structural properties.

Findings from In Silico Analysis

The toxicological assessment revealed that:

- High Gastrointestinal Absorption : The compound exhibited favorable pharmacokinetic properties, including high gastrointestinal absorption.

- Blood-Brain Barrier Penetration : Its ability to cross the blood-brain barrier raises concerns regarding neurotoxicity.

- Potential Toxic Effects : Predicted effects included reproductive dysfunction and neuroendocrine disruption.

Q & A

Q. Advanced Research Focus

- Kinase profiling using recombinant enzymes (e.g., EGFR, BRAF) in ADP-Glo™ assays to measure IC₅₀ values .

- Cellular thermal shift assays (CETSA) to confirm target engagement in live cells .

- RNA-seq or phosphoproteomics to map downstream signaling pathways (e.g., MAPK/ERK) .

How do structural modifications (e.g., cyclopropyl vs. phenyl groups) impact bioactivity?

Advanced Research Focus

SAR studies require systematic substitutions and comparative assays:

- Replace the cyclopropyl group with bulkier substituents (e.g., tert-butyl) to assess steric effects on target binding .

- Modify the morpholinobutynyl chain to shorter/longer alkynyl spacers and evaluate solubility and potency .

- Use molecular docking (AutoDock Vina) to predict binding affinities against crystallized kinase domains .

What methodologies resolve contradictions in reported anticancer efficacy across studies?

Q. Advanced Research Focus

- Meta-analysis of published IC₅₀ values, accounting for variables like cell passage number, serum concentration, and assay duration .

- Orthogonal validation using CRISPR knockouts of putative targets (e.g., EGFR) to confirm on-mechanism activity .

- Pharmacokinetic profiling (e.g., plasma stability, microsomal half-life) to explain discrepancies between in vitro and in vivo efficacy .

How should researchers assess the compound's stability under physiological conditions?

Q. Basic Research Focus

- pH-dependent stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 37°C .

- Oxidative stress tests : Expose to H₂O₂ or liver microsomes to identify reactive metabolites .

- Light sensitivity : Store under UV/visible light and track decomposition by NMR .

What strategies optimize yield in multi-step syntheses?

Q. Basic Research Focus

- Microwave-assisted synthesis reduces reaction times (e.g., cyclopropanation step from 12h to 2h) .

- Flow chemistry for hazardous steps (e.g., alkyne couplings) to improve safety and scalability .

- DoE (Design of Experiments) to optimize parameters like temperature, solvent polarity, and catalyst loading .

Which analytical techniques validate the compound's interaction with biological targets?

Q. Advanced Research Focus

- Surface plasmon resonance (SPR) for real-time binding kinetics (KD, kon/koff) .

- X-ray crystallography of the compound bound to its target (e.g., kinase domain) to resolve binding modes .

- NMR titration to map intermolecular interactions in solution .

How can researchers address low solubility in preclinical assays?

Q. Advanced Research Focus

- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity .

- Nanoparticle formulation : Encapsulate in PLGA or liposomes to enhance bioavailability .

- Prodrug design : Introduce phosphate or ester groups for hydrolytic activation in vivo .

What computational tools predict the compound's ADME properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.